Conformational Analysis of (1R,3aS,7aS)-Octahydro-1H-Isoindole-1-Carboxylic Acid in Aqueous Solution: A Comprehensive Technical Guide
Conformational Analysis of (1R,3aS,7aS)-Octahydro-1H-Isoindole-1-Carboxylic Acid in Aqueous Solution: A Comprehensive Technical Guide
Executive Summary
(1R,3aS,7aS)-octahydro-1H-isoindole-1-carboxylic acid is a highly constrained, non-proteinogenic bicyclic amino acid[1]. As a structural isomer of the well-documented octahydroindole-2-carboxylic acid (Oic), the isoindole scaffold has been strategically utilized in the development of potent angiotensin-converting enzyme (ACE) inhibitors, such as indolapril and related captopril analogs[2]. Understanding the precise conformational dynamics of this molecule in aqueous solution is critical for rational structure-based drug design. The 3D topology of the monomer directly dictates receptor binding affinity and governs the stabilization of secondary structures, such as polyproline II (PPII) helices, when incorporated into peptidomimetic chains[3].
This technical guide provides a rigorous, self-validating methodological framework for elucidating the conformational ensemble of this specific stereoisomer using a synergistic approach of high-resolution NMR spectroscopy and explicit-solvent molecular dynamics (MD).
Structural Ontology & Aqueous Thermodynamic Drivers
Stereochemical Framework
The molecule features a pyrrolidine ring fused to a cyclohexane ring. The (3aS,7aS) configuration dictates a cis-fused bicyclic system, which forces the cyclohexane ring into a rigid chair conformation. This rigid foundation heavily restricts the flexibility of the fused pyrrolidine ring compared to standard proline[4]. The (1R) stereocenter positions the carboxylic acid moiety in a specific spatial orientation relative to the bridgehead protons (H3a and H7a), defining the accessible rotameric space.
Solvation Dynamics and the Zwitterionic State
In an aqueous environment at physiological pH (~7.4), the molecule exists predominantly as a zwitterion (protonated secondary amine, deprotonated carboxylate). The explicit hydration shell is the primary thermodynamic driver of its conformation. Water molecules form bridging hydrogen bonds between the NH2+ and COO− groups, stabilizing specific pyrrolidine ring puckers (typically C1-exo or C1-endo envelopes) that would otherwise be energetically unfavorable in gas-phase or implicit solvent models. Furthermore, protonation of the nitrogen atom locks its configuration, raising the barrier to nitrogen inversion and effectively quenching this dynamic exchange on the NMR timescale.
Experimental Workflow: Self-Validating Protocol
To achieve scientific integrity, the analytical approach must be a closed-loop system: experimental data restrains the computational model, and the computational model is validated by back-calculating theoretical experimental values.
Fig 1. Self-validating workflow integrating NMR and MD for conformational analysis.
NMR Spectroscopy Methodology
To prevent the rapid exchange of labile protons with bulk water from obscuring critical structural data, the sample must be meticulously prepared in deuterium oxide ( D2O ).
Step-by-Step Protocol:
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Isotopic Exchange: Dissolve 5 mg of the compound in 99.99% D2O . Lyophilize the sample to dryness. Repeat this process three times to ensure complete H/D exchange of the amine and carboxylic acid protons.
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Sample Formulation: Reconstitute the lyophilized powder in 600 μL of 99.999% D2O . Adjust the pD to 7.4 using micro-additions of NaOD and DCl.
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Causality: Precise pD control ensures a homogenous zwitterionic population, preventing line broadening caused by intermediate chemical exchange between protonation states.
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Data Acquisition: Acquire data on a ≥600 MHz spectrometer equipped with a cryoprobe at 298 K.
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1D 1H and 13C : Establish baseline chemical shifts.
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TOCSY (Mixing time 80 ms): Map the continuous spin system of the bicyclic network.
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ROESY (Mixing time 250 ms):
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Causality: For a small molecule (~169 Da), the rotational correlation time ( τc ) in water often results in a near-zero Nuclear Overhauser Effect (NOE). ROESY (Rotating-frame NOE) guarantees positive cross-peaks regardless of τc , providing reliable inter-proton distance restraints.
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Karplus Analysis: Extract 3JHH scalar couplings from a high-resolution 1D spectrum or a DQF-COSY. Apply the Haasnoot-De Leeuw-Altona (HLA) generalized Karplus equation, which accounts for the electronegativity of the adjacent nitrogen and oxygen atoms, to calculate the exact dihedral angles.
Computational Modeling & MD Simulations
Implicit solvent models (like PCM) frequently fail for zwitterionic amino acids because they cannot model highly directional water bridges. Explicit solvent MD is mandatory for accurate conformational sampling.
Step-by-Step Protocol:
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Quantum Mechanical Baseline: Perform a Monte Carlo conformational search (OPLS4), followed by DFT optimization of the lowest-energy conformers at the M06-2X/6-311++G(d,p) level.
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Causality: M06-2X is specifically parameterized to accurately capture non-covalent interactions and internal hydrogen bonding superior to traditional B3LYP.
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MD Solvation: Place the DFT-optimized zwitterion in a cubic periodic box with a minimum 15 Å buffer of TIP3P water molecules.
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Production Run: Following steepest-descent minimization and NVT/NPT equilibration (300 K, 1 bar), execute a 500 ns production run using the AMBER ff19SB force field combined with GAFF2 for the non-standard sidechain.
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Trajectory Reweighting: Extract the conformational ensemble and back-calculate theoretical NOE distances and 3JHH couplings.
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Self-Validation: If the theoretical values deviate by >10% from the experimental NMR data, the force field parameters are iteratively refined (Ensemble Reweighting) until convergence is achieved.
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Data Synthesis & Conformational Ensemble
The conformational landscape of the pyrrolidine ring in the isoindole system is dominated by two primary envelope (E) states, separated by a twist (T) transition state.
Fig 2. Thermodynamic equilibrium of pyrrolidine ring puckering states in aqueous media.
Quantitative Data Summaries
Table 1: Quantitative NMR Parameters and Conformational Markers
| Parameter | Target Nuclei | Expected Value (Exo) | Expected Value (Endo) | Causality / Significance |
| 3JHH Coupling | H1 - H7a | ~8.5 Hz | ~2.0 Hz | Defines the dihedral angle of the C1-C7a bond, distinguishing puckering states. |
| ROESY Cross-Peak | H1 - H3a | Strong | Weak/Absent | Spatial proximity confirms the relative orientation of the carboxylic acid to the bridgehead. |
| 3JCH Coupling | C(O) - H7a | ~4.5 Hz | ~1.5 Hz | Validates the rotameric state of the carboxylate group relative to the bicyclic core. |
Table 2: MD Simulation Parameters for Aqueous Solvation
| Parameter | Selection / Value | Rationale |
| Solvent Model | Explicit TIP3P | Captures critical directional hydrogen-bonding networks bridging the zwitterionic poles. |
| Force Field | AMBER ff19SB + GAFF2 | Optimized for amino acid backbones and non-standard organic sidechains. |
| Ionization State | Zwitterion ( NH2+ , COO− ) | Represents the dominant physiological state at pH 7.4, preventing artificial gas-phase folding. |
| Simulation Time | 500 ns Production | Ensures complete thermodynamic sampling of the C1-exo to C1-endo puckering transitions. |
Conclusion
The conformational analysis of (1R,3aS,7aS)-octahydro-1H-isoindole-1-carboxylic acid requires a delicate balance of experimental precision and computational rigor. By locking the zwitterionic state and utilizing ROESY over NOESY, researchers can extract high-fidelity distance restraints. Coupling this with explicit-solvent MD simulations ensures that the critical role of the aqueous hydration shell is accurately modeled, yielding a self-validating conformational ensemble essential for downstream peptidomimetic drug design.
References
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Unusual Amino Acids: Octahydroindole-2-carboxylic acid (Oic) Source: LifeTein Peptide Blog URL:[Link]
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Construction of a polyproline structure with hydrophobic exterior using octahydroindole-2-carboxylic acid Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
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Synthesis and structure-activity relationships of potent new angiotensin converting enzyme inhibitors containing saturated bicyclic amino acids Source: PubMed (NIH) URL:[Link]
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Synthesis of trans-fused Octahydroisoindole-1-carboxylic Acids Source: Letters in Organic Chemistry (Bentham Science) URL:[Link]
Sources
- 1. lifetein.com [lifetein.com]
- 2. Synthesis and structure-activity relationships of potent new angiotensin converting enzyme inhibitors containing saturated bicyclic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Construction of a polyproline structure with hydrophobic exterior using octahydroindole-2-carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02306A [pubs.rsc.org]
- 4. benthamdirect.com [benthamdirect.com]
